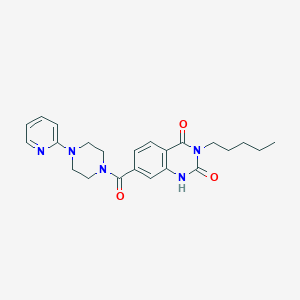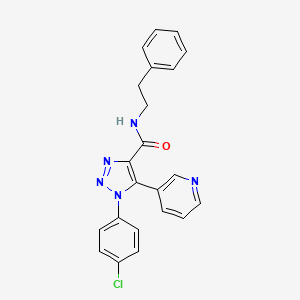
N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide” is a complex organic compound. It likely contains a quinoline group (a heterocyclic aromatic organic compound), a benzamide group (an offshoot of benzoic acid), and diethoxybenzyl group (a benzyl group with two ethoxy side chains) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline group would provide an aromatic ring structure, while the benzamide and diethoxybenzyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .作用機序
The mechanism of action of N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe pharmacological tool. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experiments.
将来の方向性
For research on N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide include the development of analogs with improved solubility and potency, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-quinolinecarboxylic acid with thionyl chloride to form 3-quinolinecarbonyl chloride. This compound is then reacted with 3,4-diethoxybenzylamine in the presence of a base such as triethylamine to form this compound. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, a process of programmed cell death. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c23-18-8-10-19(11-9-18)28-21(17-7-4-13-24-15-17)20(26-27-28)22(29)25-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJBQJPBWMAQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
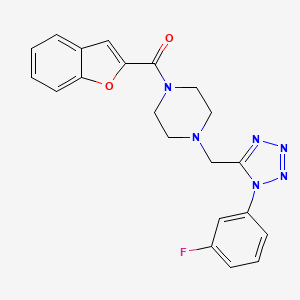
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
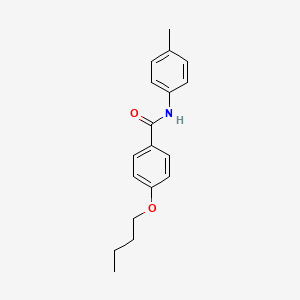
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)
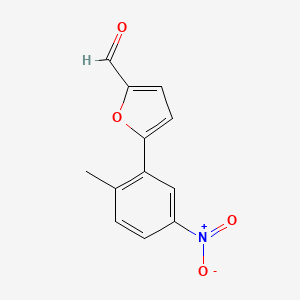
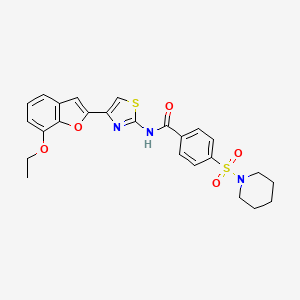
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)
